molecular formula C20H19FN4O3 B2904353 ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1251626-27-3

ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2904353
CAS No.: 1251626-27-3
M. Wt: 382.395
InChI Key: DVOPOECUOHNDPT-UHFFFAOYSA-N
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Description

  • The ester is then reacted with 2-bromopyridine in the presence of a base like potassium carbonate and a palladium catalyst to form the pyridinyl-substituted pyrazole.
  • Attachment of the Fluorobenzyl Group:

    • The final step involves the coupling of the 4-fluorobenzylamine with the pyridinyl-pyrazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide).
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming a carboxylic acid derivative.

      Reduction: Reduction of the nitro group (if present) on the pyridine ring can be achieved using hydrogenation or metal hydrides.

      Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

      Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Major Products:

    • Oxidation of the methyl group yields a carboxylic acid derivative.
    • Reduction of nitro groups yields amines.
    • Substitution reactions yield various substituted benzyl derivatives.

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various chemical conditions.

    Biology and Medicine:

    • Potential use as a pharmaceutical intermediate due to its structural features that may interact with biological targets.
    • Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry:

    • Utilized in the development of agrochemicals and other specialty chemicals.
    • Potential applications in material science for the development of new polymers or coatings.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    • Formation of the Pyrazole Core:

      • Starting with a suitable pyrazole precursor, such as 5-methyl-1H-pyrazole-4-carboxylic acid.
      • The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

    Mechanism of Action

    The mechanism of action of ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate would depend on its specific biological target. Generally, compounds with similar structures may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets, such as kinases or G-protein coupled receptors.

    Comparison with Similar Compounds

    • Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate
    • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

    Comparison:

    • The presence of the pyrazole ring in ethyl 1-(5-((4-fluorobenzyl)carbamoyl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate distinguishes it from pyrimidine-based compounds, potentially offering different biological activities and chemical reactivity.
    • The fluorobenzyl group is a common feature, contributing to enhanced metabolic stability and bioavailability in both compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    ethyl 1-[5-[(4-fluorophenyl)methylcarbamoyl]pyridin-2-yl]-5-methylpyrazole-4-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H19FN4O3/c1-3-28-20(27)17-12-24-25(13(17)2)18-9-6-15(11-22-18)19(26)23-10-14-4-7-16(21)8-5-14/h4-9,11-12H,3,10H2,1-2H3,(H,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DVOPOECUOHNDPT-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H19FN4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    382.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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